4-cyclobutyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclobutyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6(3-1)7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZYXRFQHRMMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-43-5 | |
| Record name | 4-cyclobutyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Cyclobutyl 1h Pyrazole and Its Derivatives
Strategies for Constructing the 4-Cyclobutyl-1H-Pyrazole Core
The fundamental challenge in synthesizing this compound lies in the effective formation of the pyrazole (B372694) ring with a cyclobutyl group at the C4 position. Several strategies have been developed to achieve this, ranging from direct cyclization to multi-step sequences.
Direct Cyclization Approaches to Pyrazole Ring Formation Bearing a Cyclobutyl Moiety
Direct cyclization methods are often the most efficient routes to the pyrazole core. A primary example is the cyclocondensation reaction between a hydrazine (B178648) source and a 1,3-dicarbonyl compound or its equivalent, where one of the precursors already contains the cyclobutyl group.
A common approach involves the reaction of cyclobutyl hydrazine with a suitable 1,3-diketone. For instance, the reaction of cyclobutyl hydrazine with acetylacetone (B45752) can yield 4-cyclobutyl-3,5-dimethyl-1H-pyrazole. vulcanchem.com This method is advantageous due to the commercial availability of various 1,3-diketones, allowing for the synthesis of a range of substituted pyrazoles.
Another direct approach is the Vilsmeier-Haack reaction, which can be adapted for pyrazole synthesis. Formylation of a cyclobutyl-substituted enamine using a Vilsmeier reagent (e.g., POCl₃/DMF) can generate an intermediate that, upon reaction with hydrazine, cyclizes to form the this compound ring. vulcanchem.com
The reaction of β-ketoesters with hydrazines is a well-established method for pyrazole synthesis, known as the Knorr pyrazole synthesis. nih.gov This can be applied to create cyclobutyl-substituted pyrazoles by using a β-ketoester that incorporates the cyclobutyl moiety.
Condensation Reactions in the Synthesis of Cyclobutyl-Substituted Pyrazoles
Condensation reactions are a cornerstone of pyrazole synthesis. The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a widely used method. longdom.org To synthesize a this compound, one could envision the condensation of a hydrazine with an α,β-unsaturated ketone or aldehyde bearing a cyclobutyl group at the β-position.
A notable example is the reaction between cyclobutyl hydrazine and acetylacetone in refluxing ethanol, which directly yields this compound. vulcanchem.com The versatility of this approach is demonstrated by the ability to use various substituted hydrazines and dicarbonyl compounds to generate a library of pyrazole derivatives. smolecule.com
| Starting Material 1 | Starting Material 2 | Product | Reference |
| Cyclobutyl hydrazine | Acetylacetone | This compound | vulcanchem.com |
| Hydrazine | Cyclobutyl-substituted 1,3-diketone | This compound derivative | vulcanchem.com |
| Cyclobutyl-substituted enamine | Vilsmeier reagent (POCl₃/DMF), then hydrazine | This compound | vulcanchem.com |
Multi-Step Synthetic Sequences for this compound Analogs
For more complex analogs or when direct methods are not feasible, multi-step sequences are employed. These routes offer greater flexibility in introducing various substituents onto the pyrazole core.
One such sequence could begin with the synthesis of a cyclobutyl-containing precursor which is then elaborated to form the pyrazole ring. For example, a multi-step synthesis might be utilized to prepare 2-(4-((4-((5-cyclobutyl-1H-pyrazol-3-yl)amino)...), starting with the synthesis of a cyclobutyl-substituted pyrazole which then undergoes further coupling reactions.
Another multi-step approach involves the initial construction of a pyrazole ring, followed by the introduction of the cyclobutyl group. However, direct alkylation of the pyrazole ring can sometimes lead to a mixture of regioisomers. A more controlled method could involve the synthesis of a precursor like 4-methyl-5-cyclobutyl-1H-pyrazole, followed by selective functionalization, such as bromination of the methyl group with N-bromosuccinimide (NBS), to create a handle for further derivatization. vulcanchem.com
Advanced Synthetic Protocols for Pyrazole Derivatization
Modern synthetic chemistry has introduced advanced protocols that streamline the synthesis of complex molecules, including pyrazole derivatives. These methods often offer improved efficiency, atom economy, and regioselectivity.
One-Pot and Multicomponent Reactions in the Context of Pyrazole Scaffolds
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single reaction vessel. nih.govacs.org This approach is highly efficient and aligns with the principles of green chemistry. researchgate.netmdpi.com
Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.org A three-component reaction of an aldehyde, a β-ketoester, and a hydrazine, for instance, can be catalyzed by ytterbium(III) perfluorooctanoate [Yb(PFO)₃] to produce highly substituted pyrazoles. beilstein-journals.org While not explicitly demonstrated for this compound, this methodology could potentially be adapted by using a cyclobutyl-containing starting material.
Another example is a nickel-catalyzed one-pot synthesis of pyrazoles from a hydrazine, a ketone, and an aldehyde at room temperature. researchgate.netmdpi.com This method offers an environmentally benign route to pyrazole derivatives. mdpi.com
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
| Three-component | Aldehyde, β-ketoester, hydrazine | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Three-component | Hydrazine, ketone derivative, aldehyde derivative | Heterogeneous Nickel-based catalyst, room temperature | Substituted pyrazoles | researchgate.netmdpi.com |
| Three-component | Enaminone, benzaldehyde, hydrazine-HCl | Ammonium acetate, water, reflux | 1H-Pyrazole derivatives | longdom.org |
| Four-component | Malononitrile, aldehyde, hydrazine, β-ketoester | - | Pyrano[2,3-c]pyrazoles | beilstein-journals.org |
Regioselective Synthesis of 4-Substituted Pyrazoles and Related Cyclobutyl Analogs
Controlling the regioselectivity of pyrazole synthesis is crucial, especially when creating specific isomers for applications like drug discovery. Several methods have been developed to achieve high regioselectivity in the synthesis of 4-substituted pyrazoles.
One approach involves the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), which has been shown to significantly improve regioselectivity. organic-chemistry.org The addition of an acid catalyst can further enhance the yield. organic-chemistry.org
The cyclocondensation of arylhydrazines with α-oxoketene dithioacetals or β-oxodithioesters provides a highly efficient and regioselective route to 1-aryl-3,4-substituted-5-(methylthio)pyrazoles and their regioisomers. acs.org
For the synthesis of 4-halo-substituted pyrazoles, an efficient method involves the electrophilic halogenation of hydrazones of CF₃-ynones. rsc.orgrsc.org This approach allows for the regioselective introduction of a halogen at the 4-position. rsc.orgrsc.org While focused on trifluoromethylated pyrazoles, the underlying principle of electrophile-induced cyclization could potentially be applied to cyclobutyl-containing systems.
A patent describes a process for the regioselective synthesis of 1,3,4-substituted pyrazoles involving the reaction of an alkyl-hydrazine with a specific di-electrophilic compound, followed by reaction with another component. wipo.int
| Method | Reactants | Key Feature | Product | Reference |
| Condensation | 1,3-Diketones, Arylhydrazines | Aprotic solvent (DMAc) | Highly regioselective 1-aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |
| Cyclocondensation | Arylhydrazines, α-oxoketene dithioacetals/β-oxodithioesters | High regioselectivity | 1-Aryl-3,4-substituted-5-(methylthio)pyrazoles | acs.org |
| Electrophilic Halogenation | Hydrazones of CF₃-ynones | Regioselective halogenation | 4-Halo-3-CF₃-pyrazoles | rsc.orgrsc.org |
| Patented Process | Alkyl-hydrazine, di-electrophile, third component | Regioselective formation | 1,3,4-Substituted pyrazoles | wipo.int |
Catalytic Approaches and Green Chemistry Methodologies in Pyrazole Synthesis
The synthesis of pyrazole derivatives has significantly evolved, with a growing emphasis on catalytic and green chemistry approaches to address the limitations of traditional methods, which often involve harsh conditions and hazardous materials. benthamdirect.commdpi.com Modern synthetic strategies aim for higher efficiency, selectivity, and environmental sustainability by incorporating novel catalysts and environmentally benign reaction media. benthamdirect.comresearchgate.net
A prominent green chemistry approach involves the use of water as a solvent. thieme-connect.com For instance, the synthesis of tetrasubstituted pyrazoles has been achieved through a one-pot, multicomponent reaction of arylaldehydes, ethyl acetoacetate (B1235776), and phenylhydrazine (B124118) or hydrazine hydrate (B1144303) in an aqueous medium using cetyltrimethylammonium bromide (CTAB) as a catalyst. thieme-connect.commdpi.com Similarly, ionic liquids have emerged as effective green catalyst systems in pyrazole synthesis due to their unique properties. bohrium.com They have been successfully used as both catalysts and solvents in the synthesis of various pyrazole derivatives. bohrium.com
Heterogeneous catalysts are also at the forefront of green pyrazole synthesis, offering advantages like easy separation and reusability. tandfonline.comresearchgate.net A variety of solid acid catalysts, including zeolites (H-Y, H-ZSM5, H-beta), Nafion resin (SAC-13), and Amberlyst-70, have been investigated for the condensation of 1,3-dicarbonyl compounds with hydrazines. tandfonline.comresearchgate.net Among these, Amberlyst-70, a resinous, non-toxic, and thermally stable catalyst, has proven effective for the aqueous-phase synthesis of pyrazoles at room temperature. tandfonline.comresearchgate.net Another example is the use of a nano-ZnO catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives, which offers high yields and a simple work-up procedure. mdpi.com
The following table summarizes various catalytic systems employed in the green synthesis of pyrazole derivatives:
| Catalyst System | Reactants | Solvent | Key Features |
| Cetyltrimethylammonium bromide (CTAB) | Arylaldehydes, Ethyl acetoacetate, Phenylhydrazine/Hydrazine hydrate | Water | Environmentally friendly, One-pot synthesis. thieme-connect.commdpi.com |
| Ionic Liquids | Various precursors | Ionic Liquid | Acts as both catalyst and green solvent. bohrium.com |
| Amberlyst-70 | 1,3-Diketones, Hydrazines/Hydrazides | Water | Heterogeneous, Recyclable, Room temperature. tandfonline.comresearchgate.net |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Aqueous media | High efficiency (95% yield), Short reaction time. mdpi.com |
| CeO2/SiO2 | Phenylhydrazine, Ethyl acetoacetate, 2-Naphthol, Arylaldehyde | Water | Heterogeneous Lewis acid, Good yields (85-92%). thieme-connect.com |
| FeCl3/PVP | Arylhydrazines, Malononitrile derivatives | Water/PEG-400 | Homogeneous catalyst, High yields (89-97%). thieme-connect.commdpi.com |
| Copper(I) oxide (Cu2O) | N,N-disubstituted hydrazines, Alkynoates | Not specified | Inexpensive promoter, Uses air as a green oxidant. organic-chemistry.org |
| Molecular Iodine | Enaminones, Hydrazines, DMSO | DMSO | Metal-free, Tandem C(sp2)-H sulfonylation and pyrazole annulation. mdpi.com |
| Silver Triflate (AgOTf) | Trifluoromethylated ynones, Aryl (alkyl) hydrazines | Not specified | Rapid, Highly regioselective, Excellent yields (up to 99%). mdpi.com |
| Palladium Pivalate | SEM-protected pyrazoles, N-alkylpyrazoles | Not specified | First catalytic intermolecular C-H arylation of pyrazoles. nih.gov |
In addition to the choice of catalyst and solvent, other green chemistry techniques have been applied to pyrazole synthesis. These include microwave-assisted and ultrasound-assisted reactions, which can significantly reduce reaction times and energy consumption. benthamdirect.comresearchgate.net Solvent-free synthesis, often facilitated by grinding or ball milling, represents another important eco-friendly strategy. rsc.orgrsc.org These methods minimize waste and avoid the use of hazardous organic solvents. rsc.org
The development of multicomponent reactions (MCRs) is another cornerstone of green pyrazole synthesis. mdpi.comacs.org MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which improves atom economy and reduces the number of synthetic and purification steps. acs.orgnih.gov For example, a four-component reaction of aromatic aldehydes, malononitrile, phenylhydrazine, and ethyl acetoacetate in the presence of sodium benzoate (B1203000) in water has been reported for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives. nih.gov
The continual exploration of novel catalytic systems and green methodologies is crucial for the sustainable production of pyrazole-based compounds. These approaches not only reduce the environmental impact of chemical synthesis but also often provide access to novel derivatives with improved efficiency and selectivity. benthamdirect.commdpi.com
Chemical Reactivity and Derivatization of 4 Cyclobutyl 1h Pyrazole Scaffolds
Functionalization of the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic system, which dictates its reactivity towards various reagents. encyclopedia.pubmdpi.com The presence of two adjacent nitrogen atoms influences the electron density distribution across the ring, making certain positions more susceptible to either electrophilic or nucleophilic attack. quora.comchemicalbook.com
Electrophilic Substitution Reactions at the C-4 Position of Pyrazoles
The C-4 position of the pyrazole ring is the most electron-rich carbon atom, making it the primary site for electrophilic substitution. quora.comchemicalbook.com This is due to the combined electron-donating effect of the two nitrogen atoms, which increases the charge density at this position. pharmaguideline.com Consequently, reactions such as halogenation, nitration, and sulfonation typically occur at the C-4 position in neutral or basic media. pharmajournal.net In an acidic medium, protonation of the pyrazole ring leads to the formation of a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack at C-4 and can facilitate attack at C-3. chemicalbook.compharmajournal.net
The general mechanism for electrophilic substitution at the C-4 position involves the attack of an electrophile to form a resonance-stabilized cationic intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. pharmajournal.net The reactivity of the pyrazole ring towards electrophiles is generally lower than that of pyrrole (B145914) but greater than that of benzene. quora.com
Table 1: Examples of Electrophilic Substitution Reactions at the C-4 Position of Pyrazoles
| Reaction | Reagent | Product | Reference |
|---|---|---|---|
| Halogenation | N-chlorosuccinamide (NCS) or N-bromosuccinamide (NBS) in CCl4 | 4-Halopyrazole | connectjournals.com |
| Nitration | Fuming nitric acid | 4-Nitropyrazole (via rearrangement of 1-nitropyrazole) | pharmajournal.net |
Nucleophilic Attacks and Substitution Reactions at Pyrazole Nitrogen Atoms
The nitrogen atoms of the pyrazole ring exhibit nucleophilic character and can be readily functionalized. The N-1 nitrogen, which is a pyrrole-type nitrogen, can be deprotonated by a base to form a pyrazolate anion. mdpi.com This anion is a potent nucleophile and readily reacts with various electrophiles. chemicalbook.com The N-2 nitrogen, being a pyridine-type nitrogen, is basic and can react with electrophiles, particularly in alkylation reactions. pharmaguideline.com
N-alkylation is a common modification of the pyrazole scaffold and can be achieved using various alkylating agents such as alkyl halides, dimethyl sulfate, and diazomethane. pharmaguideline.compharmajournal.net The regioselectivity of N-alkylation in unsymmetrical pyrazoles is influenced by steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent and reaction conditions. publish.csiro.au For instance, bulky substituents tend to direct alkylation to the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org Phase transfer catalysis has also been employed for the efficient N-alkylation of pyrazoles. researchgate.net
N-arylation of pyrazoles can be accomplished through methods like the Ullmann condensation or copper-catalyzed cross-coupling reactions with aryl halides. sciety.orgrsc.orgorganic-chemistry.orgsemanticscholar.org These methods provide access to a wide range of N-arylpyrazole derivatives. semanticscholar.org Ligand choice in copper-catalyzed reactions can influence the regioselectivity of N-arylation on unsymmetrical pyrazoles. sciety.org
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring itself is generally difficult due to its electron-rich nature. tandfonline.com However, the presence of strong electron-withdrawing groups, such as a formyl or nitro group, can activate the ring for SNAr reactions, particularly at the C-5 position if a suitable leaving group like a halogen is present. tandfonline.com
Introduction of Diverse Chemical Moieties onto the 4-Cyclobutyl-1H-Pyrazole Frame
Building upon the fundamental reactivity of the pyrazole core, various functional groups can be introduced to create diverse this compound derivatives.
Oxidation and Reduction Pathways for this compound Derivatives
The pyrazole ring is generally resistant to oxidation due to its aromaticity. pharmajournal.net However, side chains attached to the ring, such as an alkyl group, can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. pharmajournal.netglobalresearchonline.net For instance, 4-methylpyrazoles can be oxidized to pyrazole-4-carboxylic acids. oup.com Electrochemical oxidation of 4-formylpyrazoles to the corresponding carboxylic acids has also been reported. researchgate.net
The reduction of the pyrazole ring is also challenging but can be achieved through catalytic hydrogenation. This process typically proceeds in a stepwise manner, first yielding a pyrazoline and then a pyrazolidine. pharmajournal.net Pyrazolines can also be oxidized back to pyrazoles using various oxidizing agents like manganese dioxide (MnO2) or in the presence of DMSO in open air. semanticscholar.orgmdpi.com
Halogenation Strategies for Pyrazoles and Cyclobutyl Analogs
Halogenation is a key functionalization reaction for pyrazoles, providing a handle for further synthetic transformations such as cross-coupling reactions. encyclopedia.pub As mentioned, electrophilic halogenation occurs preferentially at the C-4 position. connectjournals.comresearchgate.net Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for this purpose. connectjournals.com To achieve halogenation at the C-3 or C-5 positions, the C-4 position must typically be blocked with another substituent. researchgate.net
For this compound, direct halogenation would be expected to occur at the C-4 position of the pyrazole ring if it is unsubstituted. If the C-4 position of the pyrazole is already occupied by the cyclobutyl group, halogenation would then target other available positions on the pyrazole ring, likely requiring more forcing conditions, or could potentially occur on the cyclobutyl ring depending on the reaction conditions.
Table 2: Common Halogenation Reagents for Pyrazoles
| Reagent | Position of Halogenation | Reference |
|---|---|---|
| N-Chlorosuccinimide (NCS) | C-4 | connectjournals.com |
| N-Bromosuccinimide (NBS) | C-4 | connectjournals.com |
Trifluoromethylation and Other Functional Group Introductions on Pyrazole Scaffolds
The introduction of a trifluoromethyl (CF3) group into a pyrazole ring can significantly alter its biological and physicochemical properties. acs.org Several methods exist for the synthesis of trifluoromethylated pyrazoles. One common approach involves the cyclocondensation of trifluoromethyl-containing 1,3-dicarbonyl compounds with hydrazines. colab.ws Another strategy is the direct trifluoromethylation of a pre-existing pyrazole core, although this can sometimes suffer from harsh conditions and poor regioselectivity. acs.org
More recent methods include domino reactions, such as a copper-mediated cyclization/trifluoromethylation/deprotection sequence using TMSCF3 (trifluoromethyltrimethylsilane) as the CF3 source, to construct 4-(trifluoromethyl)pyrazoles. acs.org Another powerful technique is the (3+2) cycloaddition of trifluoromethylated nitrile imines with appropriate dipolarophiles. nih.gov Silver-catalyzed cycloaddition reactions have also been developed for the dual incorporation of trifluoromethyl and cyano groups into the pyrazole ring. chinesechemsoc.org
Design and Synthesis of Hybrid Systems and Fused Ring Structures Incorporating Cyclobutyl-Pyrazole Units
The this compound scaffold serves as a foundational building block in the design of more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. The synthetic strategies employed typically involve initial functionalization of the cyclobutyl-pyrazole core, followed by cyclization or coupling reactions to construct the desired multi-ring structures. These approaches leverage the inherent reactivity of the pyrazole ring to create diverse chemical entities.
Synthesis of Hybrid Molecular Systems
Hybrid molecules are chemical entities that combine two or more distinct pharmacophoric units to create a single compound with potentially synergistic or multi-target activity. The this compound moiety is frequently used as one of the core components in such designs.
Key synthetic strategies include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for creating biaryl hybrids. A halogenated this compound (e.g., at the C5 position) can be coupled with various aryl boronic acids to link the pyrazole to another aromatic system. vulcanchem.com
Condensation Reactions: The formation of pyrazole-chalcone hybrids is achieved through the Claisen-Schmidt condensation. mdpi.com This typically involves the reaction of a this compound-4-carbaldehyde with a substituted acetophenone (B1666503) in the presence of a base. mdpi.com
Amide or Ester Linkages: Functionalized precursors, such as this compound-5-carboxylic acid, serve as versatile intermediates. vulcanchem.com These can be coupled with various amines or alcohols to form amide or ester-linked hybrid molecules, such as the 1H-pyrazole-4-carbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives designed as gut-selective inhibitors. vulcanchem.comnih.gov
Multicomponent Reactions: The synthesis of pyrazole-thiophene hybrids has been accomplished via the Gewald reaction, where a pyrazole-containing active methylene (B1212753) compound, sulfur, and a carbonyl compound react to form the thiophene (B33073) ring. nih.gov Similarly, pyrazole-thiadiazole hybrids have been synthesized, indicating the scaffold's utility in constructing molecules with multiple heterocyclic components. vulcanchem.comnih.gov
| Hybrid System Type | General Synthetic Approach | Key Pyrazole Precursor | Coupling Partner / Reagent | Reference |
|---|---|---|---|---|
| Biaryl Hybrids | Suzuki-Miyaura Coupling | 5-Halo-4-cyclobutyl-1H-pyrazole | Aryl boronic acid | vulcanchem.com |
| Pyrazole-Chalcone | Claisen-Schmidt Condensation | This compound-4-carbaldehyde | Substituted acetophenone | mdpi.com |
| Pyrazole-Thiophene | Amide coupling | This compound-4-carboxylic acid | Amino-tetrahydrobenzothiophene | nih.gov |
| Pyrazole-Thiadiazole | Multi-step condensation/cyclization | Functionalized this compound | Thiosemicarbazide or equivalent | vulcanchem.comnih.gov |
Synthesis of Fused Ring Structures
The construction of fused heterocyclic systems involves building a new ring onto the pyrazole core. The regiochemistry of these annulation reactions is directed by the placement of functional groups on the starting this compound. Versatile precursors such as 5-amino-4-cyclobutyl-pyrazoles and 4-cyclobutyl-pyrazole-carbaldehydes are instrumental in these syntheses. mdpi.comsemanticscholar.orgchim.it
Pyrazolo[3,4-b]pyridines: These fused systems are commonly prepared through the condensation of a 5-amino-4-cyclobutyl-1H-pyrazole with a 1,3-dicarbonyl compound or its equivalent. semanticscholar.org For instance, reaction with β-ketoesters or acetylacetone (B45752) in the presence of a catalyst can lead to the formation of the fused pyridine (B92270) ring. semanticscholar.org
Pyrazolo[3,4-d]pyrimidines: A prominent route to this fused system involves the cyclocondensation of a 5-amino-4-cyclobutyl-1H-pyrazole-4-carboxamide or the corresponding carbonitrile with reagents like formamide, formic acid, or triethyl orthoformate. semanticscholar.orgorientjchem.org These reagents provide the final carbon atom needed to close the pyrimidine (B1678525) ring.
Pyrazolo[3,4-d]pyridazines: The synthesis of the pyrazolo[3,4-d]pyridazine core can be achieved by reacting a suitably substituted pyrazole, such as an ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate, with hydrazine (B178648). semanticscholar.org The hydrazine undergoes condensation with both the formyl and ester functionalities to form the fused pyridazine (B1198779) ring. semanticscholar.org
Complex Fused Systems: The versatility of pyrazole carbaldehydes is further demonstrated in the synthesis of more complex structures. For example, 5-morpholino-1H-pyrazole-4-carbaldehydes can react with active methylene nitriles, followed by intramolecular cyclization to yield complex fused systems like pyrazolo[4',3':5,6]pyrido[2,1-c] nih.govCurrent time information in Bangalore, IN.oxazines. semanticscholar.org
| Fused Ring System | General Synthetic Approach | Key Cyclobutyl-Pyrazole Precursor | Cyclization Partner / Reagent | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Condensation/Cyclization | 5-Amino-4-cyclobutyl-1H-pyrazole | β-Ketoester or 1,3-Diketone | semanticscholar.org |
| Pyrazolo[3,4-d]pyrimidine | Cyclocondensation | 5-Amino-4-cyclobutyl-1H-pyrazole-4-carbonitrile | Formamide or Triethyl orthoformate | semanticscholar.orgorientjchem.org |
| Pyrazolo[3,4-d]pyridazine | Condensation/Cyclization | 4-Formyl-4-cyclobutyl-1H-pyrazole-carboxylate | Hydrazine | semanticscholar.org |
| Pyrazolo[4',3':5,6]pyrido[2,1-c] nih.govCurrent time information in Bangalore, IN.oxazine | Multi-step Condensation/Intramolecular Cyclization | 5-Morpholino-4-cyclobutyl-1H-pyrazole-4-carbaldehyde | Active methylene nitrile | semanticscholar.org |
Structural Elucidation and Tautomeric Investigations of 4 Cyclobutyl 1h Pyrazole Systems
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for the structural elucidation of pyrazole (B372694) derivatives, providing detailed information on connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of pyrazole compounds by identifying the chemical environments of proton (¹H) and carbon (¹³C) nuclei. dergipark.org.tr For N-unsubstituted pyrazoles in solution, the rapid intermolecular exchange of the N-H proton between the two nitrogen atoms often leads to a time-averaged spectrum where the C3 and C5 positions become chemically equivalent. nih.gov
In 4-cyclobutyl-1H-pyrazole, the protons on the pyrazole ring (H3 and H5) are equivalent due to this rapid tautomerism and are expected to appear as a single signal in the aromatic region of the ¹H NMR spectrum. The cyclobutyl protons typically resonate as complex multiplets in the upfield region. vulcanchem.com The ¹³C NMR spectrum would similarly show a single signal for the equivalent C3 and C5 carbons, alongside signals for the C4 carbon of the pyrazole ring and the carbons of the cyclobutyl substituent. vulcanchem.com
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|---|
| H3 / H5 | ¹H | ~7.5 - 8.5 | Singlet, aromatic protons |
| NH | ¹H | ~10 - 13 | Broad singlet, tautomeric proton |
| Cyclobutyl CH | ¹H | ~2.5 - 3.5 | Multiplet |
| Cyclobutyl CH₂ | ¹H | ~1.8 - 3.2 | Complex multiplet pattern |
| C3 / C5 | ¹³C | ~130 - 150 | Equivalent pyrazole carbons |
| C4 | ¹³C | ~140 - 160 | Substituted pyrazole carbon |
| Cyclobutyl Carbons | ¹³C | ~15 - 40 | Saturated ring carbons |
Note: Predicted values are based on general pyrazole data and analysis of related structures. Actual values may vary depending on solvent and experimental conditions. vulcanchem.com
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the pyrazole ring and the cyclobutyl group. researchgate.net Key vibrations include C=N stretching and aromatic C-H stretching from the pyrazole ring. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. dergipark.org.tr High-resolution mass spectrometry (HRMS) can provide the precise molecular formula. The molecular formula for this compound is C₇H₁₀N₂ with a monoisotopic mass of approximately 122.08 Da. uni.lu
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Value/Observation |
|---|---|---|
| FT-IR | C=N Stretching | ~1600–1650 cm⁻¹ |
| Aromatic C-H Stretching | ~3100–3150 cm⁻¹ | |
| Mass Spec. | Molecular Formula | C₇H₁₀N₂ |
| Monoisotopic Mass | 122.0844 Da uni.lu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
X-ray Crystallography for Precise Molecular Geometry Determination
While a specific crystal structure for this compound is not available, extensive X-ray diffraction studies on related 4-substituted pyrazoles provide significant insight into its expected solid-state structure. mdpi.comnsf.gov N-unsubstituted pyrazoles are known to form hydrogen-bonded supramolecular assemblies in the solid state, such as cyclic dimers, trimers, tetramers, or linear chains (catemers). researchgate.netmdpi.comfu-berlin.de
The nature of the substituent at the C4 position significantly influences the resulting packing motif. For instance, 4-chloro- and 4-bromo-1H-pyrazole form trimeric units, whereas 4-fluoro- (B1141089) and 4-iodo-1H-pyrazole form catemeric chains. mdpi.com Given the steric bulk of the cyclobutyl group, it would play a critical role in determining the crystal packing. The bond lengths and angles within the pyrazole ring are expected to be consistent with those of other 4-substituted pyrazoles, with the planarity of the heterocyclic ring being maintained. nsf.gov In related structures like 4-fluoro-1H-pyrazole, the C-N bonds adjacent to the sp² nitrogen are typically shorter than those adjacent to the N-H group. nsf.gov
Prototropic Tautomerism and Regioisomeric Considerations in Cyclobutyl-1H-Pyrazoles
Prototropic tautomerism is a defining characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two annular nitrogen atoms. nih.govnumberanalytics.com This process is fundamental to understanding the reactivity and properties of these heterocycles. encyclopedia.pub
The transfer of the proton between the N1 and N2 positions in pyrazoles is known as annular tautomerism. numberanalytics.comchimia.ch Computational studies have shown that direct intramolecular proton transfer has a very high activation energy barrier (around 48–55 kcal/mol), making this pathway unlikely. nih.govresearchgate.net Instead, the proton transfer occurs via an intermolecular mechanism, which has a much lower energy barrier of approximately 10–14 kcal/mol. encyclopedia.pub
This intermolecular process can be facilitated by solvent molecules or through the self-association of pyrazole molecules into cyclic dimers, trimers, or other oligomers. nih.govfu-berlin.de In these assemblies, multiple proton transfers can occur simultaneously in a cooperative manner, significantly lowering the activation energy. fu-berlin.de In solution, the rate of this tautomeric exchange is typically very fast on the NMR timescale at room temperature. researchgate.net
Substituents on the pyrazole ring can influence the tautomeric equilibrium, particularly when they are at the C3 or C5 positions, which are directly affected by the proton's location. nih.gov Electron-donating groups tend to favor residing at the C3 position, while electron-withdrawing groups prefer the C5 position. nih.gov
In the case of this compound, the substituent is at the C4 position, meaning the two tautomeric forms are identical and the equilibrium is degenerate. However, the substituent still exerts an electronic influence on the ring and the dynamics of the proton transfer. The cyclobutyl group is generally considered to be electron-donating. Theoretical studies on 4-substituted pyrazoles have indicated that electron-donating groups lower the energetic demand for proton transfer compared to electron-withdrawing groups. nih.govresearchgate.net Therefore, the cyclobutyl group is expected to facilitate the rapid intermolecular proton exchange that characterizes the tautomeric dynamism of the molecule.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole |
| 4-chloro-1H-pyrazole |
| 4-bromo-1H-pyrazole |
| 4-fluoro-1H-pyrazole |
Structure Activity Relationship Sar Studies of 4 Cyclobutyl 1h Pyrazole Derivatives
Evaluation of the Cyclobutyl Moiety's Influence on Pharmacological Profiles within Pyrazole (B372694) Scaffolds
The introduction of a cyclobutyl group at the C4 position of the pyrazole ring significantly impacts the pharmacological profile of the resulting derivatives. This moiety is known to influence several key properties of a molecule, including its steric bulk, lipophilicity, and metabolic stability.
The cyclobutyl group can enhance the metabolic stability of a compound by mitigating oxidative metabolism. vulcanchem.com This is a desirable characteristic in drug design as it can lead to improved pharmacokinetic profiles. For instance, a SAR study on kinase inhibitors revealed that a cyclobutyl group at a specific position was more optimal for activity compared to hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl groups. mdpi.com This suggests that the size and conformation of the cyclobutyl moiety are well-suited for interaction with the target enzyme's binding pocket.
Furthermore, the cyclobutyl ring can be utilized to fill hydrophobic pockets within a target enzyme, thereby enhancing binding affinity. nih.gov Its three-dimensional structure can also be used to direct the orientation of other key pharmacophoric groups within the molecule. nih.gov In some cases, the presence of the cyclobutyl group has been shown to improve aqueous solubility without a significant loss of biological activity. nih.gov
| Property Influenced | Effect of Cyclobutyl Moiety | Example/Observation |
|---|---|---|
| Metabolic Stability | Enhances stability by reducing oxidative metabolism. vulcanchem.com | 4-cyclobutyl-1H-pyrazole-5-carboxylic acid serves as a precursor for metabolically stable antidiabetic agents. vulcanchem.com |
| Binding Affinity | Can fill hydrophobic pockets in target enzymes. nih.gov | A methyl-spirocyclobutyl compound was found to be a potent inhibitor, highlighting the importance of shape and size for fitting into a hydrophobic pocket. nih.gov |
| Pharmacological Activity | Optimal size and conformation for certain biological targets. mdpi.com | A SAR study showed cyclobutyl to be superior to other alkyl and cycloalkyl groups for kinase inhibition. mdpi.com |
| Solubility | Can improve aqueous solubility. nih.gov | Placement of a cyclobutyl group at the C4 position improved aqueous solubility while maintaining activity against Trypanosoma brucei. nih.gov |
Positional Effects of Substituents on the Pyrazole Ring (C3, C4, C5)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. mdpi.com
The introduction of an amino group at various positions on the pyrazole ring has led to the development of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govmdpi.com Aminopyrazoles are considered a versatile framework in drug discovery. nih.gov
A 4-amino functionality can be a key feature for biological activity. For instance, 4-amino-5-phenylpyrazoles have demonstrated notable anti-inflammatory activity. mdpi.com The SAR of some 4-aminopyrazole derivatives has pointed to 4-amino-3-trifluoromethyl-5-phenylpyrazoles as a promising lead structure for developing new pharmacologically active compounds. mdpi.com
The position of the amino group is crucial. For example, 3-aminopyrazoles are of interest due to the spatial arrangement of their nitrogen atoms, which can form a hydrogen bond "zipper" structure, enhancing binding to receptors. tandfonline.com 5-Aminopyrazoles are also widely reported in the literature and have been utilized as kinase inhibitors and anticancer agents. nih.gov
The electronic properties of substituents on the pyrazole ring play a critical role in determining the biological activity of the derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence a compound's potency and selectivity.
In many cases, the presence of electron-withdrawing groups, such as halogens or nitro groups, can enhance biological activity. frontiersin.orgnih.gov For example, the introduction of a fluoro group at the para position of a benzoyl ring in a pyrazole derivative resulted in greater anti-inflammatory activity. nih.gov Similarly, the presence of electron-withdrawing chloro groups has been shown to decrease activity in some instances, indicating that the effect is target-dependent. nih.gov In other studies, electron-donating groups like methyl and methoxy (B1213986) have been found to be beneficial for activity. globalresearchonline.netnih.gov For instance, a compound with three methoxy electron-donating groups on the phenyl moiety was identified as a potent and selective nNOS inhibitor. nih.gov
The position of these groups is also critical. In one study, an electron-donating group at position three of the pyrazole ring enhanced antimicrobial activity more than when it was at position four. nih.gov Conversely, in a different series of compounds, electron-donating substituents at the C4 position were found to increase aromaticity, while electron-withdrawing groups reduced it. rsc.org
| Substituent Type | Position | Effect on Activity | Example |
|---|---|---|---|
| Electron-Withdrawing Group (Fluoro) | para-position of benzoyl ring | Increased anti-inflammatory activity. nih.gov | Compound 142 showed 65.38% edema inhibition. nih.gov |
| Electron-Withdrawing Group (Chloro) | N1 ring | Decreased Toll-like receptor (TLR) activity. nih.gov | Compounds 23 and 24 showed decreased TLR activity. nih.gov |
| Electron-Donating Group (Methyl) | - | Increased anti-inflammatory activity. globalresearchonline.net | Compounds with methyl groups showed more activity than those with nitro groups. globalresearchonline.net |
| Electron-Donating Group (Methoxy) | Phenyl moiety | Potent and selective nNOS inhibition. nih.gov | Compound 3r was the most potent nNOS inhibitor in the series. nih.gov |
Computational and Theoretical Investigations of 4 Cyclobutyl 1h Pyrazole
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. For pyrazole (B372694) derivatives, docking studies are crucial in drug discovery to forecast their potential as inhibitors for various enzymes and receptors.
Studies on a wide range of pyrazole-containing compounds have demonstrated their ability to bind to numerous biological targets, including protein kinases, cyclooxygenase (COX) enzymes, and various receptors. The pyrazole ring itself is a key pharmacophore, often participating in crucial hydrogen bonds and hydrophobic interactions within the active site of a protein. medicalresearchjournal.orgd-nb.info For instance, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, a common interaction motif in kinase inhibitors. mdpi.com
In the case of 4-cyclobutyl-1H-pyrazole, the cyclobutyl group at the 4-position adds a significant hydrophobic element. This group is expected to interact favorably with non-polar pockets in a protein's binding site, potentially enhancing binding affinity and selectivity. Docking studies on pyrazole derivatives frequently report binding energies ranging from -6.0 to over -10.0 kcal/mol, indicating stable interactions. medicalresearchjournal.orgmdpi.comrsc.org For example, docking of 4-difluoromethyl pyrazole derivatives against the COX-2 enzyme (PDB: 3LN1) revealed binding energies influenced by hydrogen bonds and hydrophobic contacts. researchgate.net Similarly, various pyrazole derivatives docked against cancer-related protein targets like VEGFR and C-RAF have shown strong binding affinities, often comparable to standard drugs. nih.gov
Table 1: Representative Binding Energies of Pyrazole Derivatives Against Various Protein Targets
| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Source |
| Pyrazole Derivatives | Colon Cancer Target | 2N8A | -6.10 to -8.20 | medicalresearchjournal.org |
| Thiazolyl-Pyrazole Derivatives | EGFR Kinase | 1M17 | -1.3 to -3.4 | d-nb.info |
| Pyrazole Derivatives | E. coli DNA Gyrase | 7P2M | -8.10 to -8.90 | mdpi.com |
| 4-Difluoromethyl Pyrazoles | COX-2 | 3LN1 | Up to -6.98 | researchgate.net |
| Pyrazole Derivatives | VEGFR | 4AGD | Up to -9.2 | nih.gov |
This table presents data from studies on various pyrazole derivatives to illustrate the typical range of binding affinities observed in molecular docking simulations.
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods provide a detailed picture of molecular geometry, electron distribution, and spectroscopic characteristics.
Geometry Optimization and Prediction of Electronic Properties
The first step in most quantum chemical studies is geometry optimization, where the lowest energy conformation of the molecule is determined. For this compound, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311++G(d,p), would define the precise bond lengths, bond angles, and dihedral angles of its most stable structure. nih.govmdpi.com Studies on similar substituted pyrazoles confirm that such calculations can accurately predict molecular geometries. nih.gov
Once optimized, various electronic properties can be calculated. These descriptors help in understanding the molecule's stability, reactivity, and potential for intermolecular interactions. Key properties include:
Dipole Moment: Indicates the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions.
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. researchgate.netjmchemsci.com The MEP for this compound would likely show negative potential around the pyridine-like nitrogen atom, indicating a site for electrophilic attack or hydrogen bonding. scirp.org
Simulation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Quantum chemical methods can simulate spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.
Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations on pyrazole and its derivatives have shown excellent agreement between calculated and experimental frequencies after applying a scaling factor. nih.gov For this compound, characteristic frequencies would include N-H stretching, C-H stretching of the aromatic and cyclobutyl groups, and C=N stretching within the pyrazole ring.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. cdnsciencepub.comrsc.orgresearchgate.net Calculations on related pyrazoles have demonstrated that this approach can accurately reproduce experimental shifts, helping to assign specific signals to the correct atoms in the molecule. mdpi.com This is particularly useful for distinguishing between the different protons and carbons of the cyclobutyl and pyrazole rings.
Table 2: Predicted Spectroscopic Data for a Representative Pyrazole (Pyrazole)
| Parameter | Method/Basis Set | Calculated Value | Experimental Value | Source |
| ¹H NMR (ppm) | ||||
| H3/H5 | GIAO/B3LYP/6-311+G | 7.64 | 7.69 | nih.gov |
| H4 | GIAO/B3LYP/6-311+G | 6.29 | 6.35 | nih.gov |
| ¹³C NMR (ppm) | ||||
| C3/C5 | GIAO/B3LYP/6-311+G | 134.3 | 134.7 | nih.gov |
| C4 | GIAO/B3LYP/6-311+G | 104.9 | 105.4 | nih.gov |
| Vibrational Frequencies (cm⁻¹) | ||||
| N-H Stretch | B3LYP/6-311+G | 3521 (scaled) | 3524 | nih.gov |
| C-H Stretch | B3LYP/6-311+G | 3135 (scaled) | 3140 | nih.gov |
This table shows a comparison of calculated and experimental data for the parent pyrazole molecule, illustrating the accuracy of DFT methods.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are fundamental indicators of a molecule's chemical reactivity and kinetic stability. scirp.orgderpharmachemica.com
HOMO: Represents the ability to donate an electron. For pyrazoles, the HOMO is typically distributed across the π-system of the ring.
LUMO: Represents the ability to accept an electron. The LUMO is also usually a π*-orbital of the ring system.
HOMO-LUMO Gap (ΔE): A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. frontiersin.orgisca.me
From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing quantitative measures of reactivity. mdpi.com
Table 3: Key Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -χ) | Propensity to act as an electrophile. |
Source: Adapted from principles described in various computational chemistry studies. frontiersin.orgmdpi.com
For this compound, the electron-donating nature of the alkyl cyclobutyl group would be expected to raise the HOMO energy level slightly compared to unsubstituted pyrazole, potentially making it more susceptible to electrophilic attack.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary source of conformational flexibility is the cyclobutyl ring and its attachment to the pyrazole ring.
The cyclobutyl ring is not planar and exists in a puckered conformation. The rotation around the single bond connecting the cyclobutyl ring to the pyrazole ring can lead to different conformers with varying steric energies. A Potential Energy Surface (PES) scan can be performed computationally by systematically rotating this bond and calculating the energy at each step. nih.govsemanticscholar.org This analysis identifies the lowest-energy (most stable) conformers and the energy barriers to rotation between them. Understanding the preferred conformation is critical, as it dictates the shape of the molecule that will be presented to a biological target for binding. Studies on other molecules with cyclobutyl substituents have used methods like DFT to map these energy surfaces and identify the global minimum energy structure. researchgate.net
Prediction of Molecular Interactions and Binding Modes with Biological Macromolecules
Building on the foundation of molecular docking, a detailed analysis of the predicted binding pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's affinity and selectivity. pjoes.com
For this compound, the predicted interactions would likely include:
Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the lone pair on the sp² nitrogen can act as a hydrogen bond acceptor. These interactions are consistently observed in docking studies of pyrazole derivatives with protein kinases and other targets. d-nb.infomdpi.com
Hydrophobic and van der Waals Interactions: The cyclobutyl group, being non-polar, is ideally suited to fit into hydrophobic pockets of a protein's active site, forming favorable van der Waals contacts with non-polar amino acid residues like leucine, valine, and phenylalanine. researchgate.netpjoes.com The carbon atoms of the pyrazole ring also contribute to these interactions.
π-Stacking and π-Cation Interactions: The aromatic pyrazole ring can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or π-cation interactions with positively charged residues (e.g., arginine, lysine).
Visualizing these interactions in 3D provides a clear rationale for the observed binding affinity and can guide the design of new derivatives with improved potency by optimizing these contacts. rsc.org
Pharmacological Target Elucidation and Mechanistic Research on 4 Cyclobutyl 1h Pyrazole Derivatives
Pyrazole (B372694) Derivatives as Enzyme Inhibitors
The pyrazole nucleus is a key component in a number of drugs with diverse therapeutic effects, including the anti-inflammatory celecoxib (B62257) and the antipsychotic CDPPB. mdpi.com The ability of pyrazole derivatives to act as enzyme inhibitors is a central theme in their pharmacological profile. frontiersin.orgdntb.gov.ua
Cyclooxygenase (COX) Isozyme Inhibition Studies
Research has demonstrated that pyrazole derivatives can be potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. Some 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have shown greater potency for inhibiting COX-2 over COX-1. nih.gov For instance, a novel COX-2 inhibitor, compound AD 532, has shown promise as an anti-inflammatory and analgesic agent with a reduced risk of certain side effects compared to other inhibitors. nih.gov
Molecular docking studies of some 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives within the COX-2 active site have revealed favorable binding interactions. nih.gov The anti-inflammatory effects of some pyrazole analogs are attributed to their dual inhibition of COX and lipoxygenase (LOX). frontiersin.org For example, certain analogs with a benzotiophenyl and carboxylic acid group inhibited COX-2 more effectively than celecoxib. frontiersin.org
Table 1: COX-2 Inhibition by Pyrazole Derivatives
| Compound | Target | IC₅₀/ED₅₀ | Source |
|---|---|---|---|
| 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives (e.g., 13d, 13f, 13k, 13o) | COX-2 | ED₅₀ = 66.5-79.8 μmol/kg | nih.gov |
| Celecoxib | COX-2 | ED₅₀ = 68.1 μmol/kg | nih.gov |
| Compound AD 532 | COX-2 | Less potent than celecoxib in vitro | nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition, with Focus on CDK2 and CDK5
Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.govekb.eg Pyrazole derivatives have emerged as significant inhibitors of CDKs, particularly CDK2 and CDK5. ekb.eggoogle.commdpi.com The expression of CDK2 is often amplified in tumors, making it a valuable target for anticancer drugs. ekb.eg
A series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives were designed as selective CDK2 inhibitors. nih.gov One compound from this series, DC-K2in212, demonstrated high potency against CDK2 and effective anti-proliferative activity against certain cancer cell lines, with low toxicity to normal human cells. nih.gov Molecular modeling suggested that its selectivity for CDK2 over CDK1 is due to a binding mode similar to another selective CDK2 inhibitor, C-73. nih.gov
Furthermore, research into 3,5-disubstituted pyrazole derivatives has indicated that a cyclobutyl group is more favorable for activity than other substituents like hydrogen, methyl, or phenyl. mdpi.com
Table 2: CDK Inhibition by Pyrazole Derivatives
| Compound | Target | IC₅₀ | Source |
|---|---|---|---|
| DC-K2in212 | CDK2 | High potency | nih.gov |
| Diphenyl-1H-pyrazoles (Compound VII) | CDK2 | 42 nM | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 6) | CDK2/cyclinA | 0.76 μM | ekb.eg |
Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acid epoxides, and its inhibition has been identified as a therapeutic strategy for various conditions, including inflammation and hypertension. ucanr.edubenthamscience.com Pyrazole-containing compounds have been investigated as sEH inhibitors.
Diarylpyrazole derivatives have been designed and evaluated for their dual COX-2/sEH inhibitory activities. nih.gov Compounds 6d and 11f, for instance, showed excellent inhibitory activities against both COX-2 and sEH. nih.gov Docking simulations confirmed that these compounds possess the structural features necessary for binding to the target sEH enzyme. nih.gov
The development of pyrazolyl-ureas as sEH inhibitors has also been a focus of research. mdpi.com Starting from the structures of the COX-2 inhibitor celecoxib and the sEH inhibitor t-AUCB, new chimeric compounds were designed. mdpi.com These compounds feature an aryl/adamantyl-substituted urea (B33335) moiety linked to the pyrazole nucleus. mdpi.com
Table 3: sEH Inhibition by Pyrazole Derivatives
| Compound | Target | IC₅₀ | Source |
|---|---|---|---|
| Diarylpyrazole derivative 6d | sEH | 83.58 μM | nih.gov |
| Diarylpyrazole derivative 11f | sEH | 83.52 μM | nih.gov |
| 1,3-disubstituted ureas with 1,3,5-disubstituted pyrazole fragment | sEH | 16.2 to 50.2 nmol/L | mdpi.com |
Monoamine Oxidase (MAO) Inhibition Pathways
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. mdpi.com Research has explored pyrazoline derivatives as inhibitors of both MAO-A and MAO-B.
Halogen substitutions on the phenyl ring at the fifth position of the pyrazoline structure have been shown to lead to potent MAO-B inhibition. mdpi.com For example, compound EH7, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, was found to be a highly potent and selective MAO-B inhibitor. mdpi.com Kinetic studies revealed that EH7 is a reversible and competitive inhibitor of MAO-B. mdpi.com Molecular dynamics studies have further elucidated the stable binding of EH7 within the active site of MAO-B. mdpi.com
Table 4: MAO-B Inhibition by Pyrazoline Derivatives
| Compound | Target | IC₅₀/Kᵢ | Source |
|---|---|---|---|
| EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) | MAO-B | IC₅₀ = 0.063 µM | mdpi.com |
| EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) | MAO-B | Kᵢ = 0.034 ± 0.0067 µM | mdpi.com |
Tubulin Polymerization Inhibition Studies
Tubulin polymerization is essential for cell division, making it a prime target for anticancer drugs. nih.gov Pyrazole derivatives have been identified as inhibitors of this process. mdpi.comnih.gov
A series of indenopyrazoles have been designed as potential tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. mdpi.com One such analog displayed potent activity against various tumor cell lines and was found to inhibit tubulin polymerization. mdpi.com Another pyrazole derivative, compound 5b, was also identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM. mdpi.com
Research on pyrazoline derivatives bearing a 3,4,5-trimethoxyphenyl moiety has also shown potent tubulin polymerization inhibition. nih.gov The top-performing compound from this series, 3q, exhibited potent anti-proliferative activity on cancer cell lines and was comparable to the positive control, colchicine, in its ability to inhibit tubulin polymerization. nih.gov
Table 5: Tubulin Polymerization Inhibition by Pyrazole Derivatives
| Compound | Target | IC₅₀ | Source |
|---|---|---|---|
| Pyrazole derivative 5b | Tubulin Polymerization | 7.30 μM | mdpi.com |
| Indenopyrazole analogue 2 | Tubulin Polymerization | Not specified | mdpi.com |
Angiotensin-I-Converting Enzyme (ACE) Inhibition Mechanisms
The renin-angiotensin system plays a critical role in regulating blood pressure, and inhibitors of the angiotensin-converting enzyme (ACE) are widely used to treat hypertension. stereoelectronics.org Chalcones and their pyrazole derivatives have been synthesized and investigated for their potential as ACE inhibitors. nih.gov
In one study, a series of chalcones and pyrazoles were prepared and tested for their ACE inhibitory activity. nih.gov Among the tested compounds, pyrazole 15 was found to be the most potent, with an IC₅₀ value of 0.213 mM. nih.gov Another study also reported on a series of pyrazole derivatives and their potential as ACE inhibitors. ijnrd.org
Table 6: ACE Inhibition by Pyrazole Derivatives
| Compound | Target | IC₅₀ | Source |
|---|---|---|---|
| Pyrazole 15 | ACE | 0.213 mM | nih.gov |
Mycobacterial Target Inhibition (e.g., CYP121A1)
Recent research has identified the cytochrome P450 enzyme CYP121A1 as a crucial drug target in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov Pyrazole derivatives have emerged as a promising class of inhibitors for this essential enzyme.
A series of diarylpyrazole derivatives, featuring either imidazole (B134444) or 1,2,4-triazole (B32235) moieties, have been synthesized and assessed for their ability to bind to and inhibit Mtb CYP121A1. cardiff.ac.uk These compounds were also tested for their antimycobacterial activity against the Mtb H37Rv strain. nih.gov
In the imidazole series of pyrazole derivatives, compounds with a 4-chloroaryl group generally showed more effective binding to Mtb CYP121A1 compared to those with a fluoroaryl group. cardiff.ac.uk Notably, the propyloxy and isopropyloxy derivatives of the 4-chloroaryl pyrazoles demonstrated significant type II binding affinity for Mtb CYP121A1, with dissociation constants (Kd) of 11.73 µM and 17.72 µM, respectively. nih.gov This binding affinity is comparable to that of the natural substrate, cYY (Kd 12.28 µM). cardiff.ac.uknih.gov The most active imidazole derivative, the propyloxy substituted compound, exhibited a minimum inhibitory concentration (MIC90) of 3.95 µg/mL (10.07 µM). nih.gov
For the triazole series, a methoxy-substituted 4-chloroaryl pyrazole derivative displayed a strong type II Mtb CYP121A1 binding affinity with a Kd of 5.13 µM. cardiff.ac.uknih.gov This compound was also the most active in the triazole series, with a MIC90 of 4.35 µg/mL (11.88 µM). nih.gov The type II binding profile observed for these pyrazole derivatives suggests a direct interaction with the heme iron of the enzyme. cardiff.ac.uk
Further studies have highlighted other pyrazole derivatives, such as NSC 18725, a nitroso-containing pyrazole. frontiersin.org This compound was found to be effective against both actively growing and non-replicating mycobacteria and exhibited a synergistic effect when used in combination with the first-line anti-tuberculosis drug, isoniazid. frontiersin.org Structure-activity relationship studies indicated that a functional group at the fourth position of the pyrazole ring is crucial for its anti-mycobacterial activity in vitro. frontiersin.org
Table 1: Inhibitory Activity of Pyrazole Derivatives against Mycobacterium tuberculosis CYP121A1
| Series | Derivative | Mtb CYP121A1 Binding Affinity (Kd) in µM | Antimycobacterial Activity (MIC90) in µg/mL (µM) |
|---|---|---|---|
| Imidazole | Propyloxy (4-chloroaryl pyrazole) | 11.73 | 3.95 (10.07) |
| Isopropyloxy (4-chloroaryl pyrazole) | 17.72 | Not specified | |
| Triazole | Methoxy (B1213986) (4-chloroaryl pyrazole) | 5.13 | 4.35 (11.88) |
| Natural Substrate | cYY | 12.28 | Not applicable |
Ligand Activity for Specific Receptors (e.g., Estrogen Receptors)
The pyrazole scaffold has been identified as a key structural motif for ligands targeting the estrogen receptor (ER), with some derivatives showing high affinity and selectivity. nih.govorientjchem.org This has led to the investigation of various substituted pyrazoles for their potential as ER-α selective agonists. nih.gov
Research into tetrasubstituted pyrazole analogues has revealed that the nature and position of the substituents significantly influence the binding affinity for the estrogen receptor. nih.gov A key finding from these studies is that a propyl group at the C(4) position of the pyrazole ring is optimal for ER binding affinity. nih.gov This suggests that a cyclobutyl group at the same position could also confer favorable binding characteristics.
One of the most potent compounds identified in this class is a propylpyrazole triol (PPT). nih.gov This compound binds to the estrogen receptor-alpha (ERα) with a high affinity, approximately 50% that of estradiol, and demonstrates a remarkable 410-fold binding preference for ERα over the ERβ subtype. nih.gov Furthermore, PPT acts as a specific agonist for ERα, activating gene transcription exclusively through this receptor subtype. nih.gov Molecular modeling studies suggest that the selectivity of these pyrazole derivatives for ERα arises from specific interactions between the pyrazole core and the C(4)-alkyl group with the receptor's binding pocket, where ERα has a smaller residue compared to ERβ. nih.gov
The development of such ER subtype-selective ligands is valuable for dissecting the specific biological activities mediated by ERα in target cells. nih.gov Other research has also focused on synthesizing nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands. mdpi.com
Table 2: Estrogen Receptor Ligand Activity of a Pyrazole Derivative
| Compound | Receptor Target | Relative Binding Affinity (vs. Estradiol) | Receptor Selectivity | Agonist Activity |
|---|
Future Research Directions and Opportunities for 4 Cyclobutyl 1h Pyrazole
Rational Design and Synthesis of Next-Generation 4-Cyclobutyl-1H-Pyrazole Analogs
The rational design of next-generation analogs of this compound is a key area of future investigation, aimed at optimizing therapeutic efficacy and selectivity. The process involves the strategic modification of the core structure to enhance interactions with biological targets. The cyclobutyl group is particularly significant, as its non-planar structure can fill hydrophobic pockets in enzymes and receptors, potentially improving binding affinity and selectivity. ru.nl Research has shown that cyclobutyl substituents can be more effective for biological activity than other alkyl groups like methyl, isopropyl, or cyclopentyl in certain kinase inhibitors. nih.gov
Structure-Activity Relationship (SAR) studies will be pivotal in guiding the synthesis of new analogs. nih.gov By systematically altering substituents on both the pyrazole (B372694) and cyclobutyl rings, researchers can probe the structural requirements for specific biological activities. For instance, in the development of inhibitors for RET (Rearranged during Transfection) kinase, substituting a phenyl ring with a cyclobutyl group led to a slight improvement in activity. nih.gov This suggests that even subtle modifications can have a significant impact. The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, will also be a valuable strategy in designing new analogs with improved pharmacokinetic profiles. acs.org
Future synthetic efforts will focus on creating a diverse library of analogs for high-throughput screening. This involves derivatizing the core structure, for example, through the functionalization of a reactive group like a bromomethyl handle on the pyrazole ring, to attach various molecular fragments. vulcanchem.com
Table 1: Rationale for Cyclobutyl Group Inclusion in Analog Design
| Rationale | Influence on Molecular Properties | Reference |
| Metabolic Stability | The cyclobutyl ring can enhance resistance to metabolic degradation, a crucial factor in drug design. | vulcanchem.comru.nl |
| Conformational Restriction | It introduces structural rigidity, which can lead to higher binding affinity and selectivity for a target. | ru.nl |
| Lipophilicity Modulation | The group can alter the molecule's solubility and ability to cross cell membranes. | vulcanchem.com |
| Improved Potency | In specific scaffolds, such as certain kinase inhibitors, the cyclobutyl group has been shown to be optimal for biological activity compared to other alkyl groups. | nih.gov |
| Selective Kinase Inhibition | A spiro-cyclobutane moiety on a bicyclic pyrazole scaffold was identified as a promising structure for achieving selectivity against various kinases. | nih.gov |
Elucidation of Novel Biological Targets and Polypharmacology for Cyclobutyl-Pyrazoles
A significant opportunity lies in identifying and validating new biological targets for this compound and its derivatives. The pyrazole scaffold is known to interact with a wide array of biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. researchgate.netmdpi.comsciencescholar.us Comprehensive biological screening of new cyclobutyl-pyrazole analogs could uncover unexpected activities and therapeutic applications. vulcanchem.com
The concept of polypharmacology—where a single drug interacts with multiple targets—is an emerging and important area of research. acs.org Pyrazole-based compounds, due to their structural versatility, are excellent candidates for development as polypharmacological agents. researchgate.net For example, kinase inhibitors with a pyrazole core have been shown to be active against multiple kinases, which can be advantageous in treating complex diseases like cancer. nih.gov Future research will focus on designing cyclobutyl-pyrazole analogs with specific multi-target profiles to achieve enhanced therapeutic effects or to overcome drug resistance.
Investigations into novel bicyclic pyrazoles have already demonstrated that incorporating a spiro-cyclobutane moiety can lead to potent and selective inhibition of lipid kinases like PIP5K1C, highlighting the potential for discovering new activities. nih.gov The exploration of tricyclic pyrazole scaffolds has also revealed high binding affinity for cannabinoid receptors, suggesting that modifying the core pyrazole structure can lead to interaction with diverse target classes. nih.gov The continued exploration of such derivatives will be crucial for mapping the polypharmacological landscape of cyclobutyl-pyrazoles.
Application of Advanced Synthetic and Computational Methodologies for Scaffold Exploration
The exploration of the this compound scaffold will be significantly accelerated by the application of advanced synthetic and computational techniques. Modern synthetic methods offer more efficient and environmentally friendly ways to produce pyrazole derivatives. mdpi.com Techniques such as microwave-assisted synthesis, one-pot procedures, and multicomponent reactions allow for the rapid generation of compound libraries with high yields and shorter reaction times. mdpi.comnih.gov Furthermore, advanced methods like tandem catalytic cross-coupling and electrocyclization reactions enable the construction of highly substituted and complex pyrazoles that were previously difficult to access. nih.gov
Computational chemistry is an indispensable tool for modern drug discovery and will play a central role in the future of cyclobutyl-pyrazole research. researchgate.net
Molecular Docking: This technique will be used to predict how different analogs bind to the active sites of target proteins, helping to prioritize which compounds to synthesize. sciencescholar.usresearchgate.net
Virtual Screening: Large virtual libraries of cyclobutyl-pyrazole derivatives can be screened against various biological targets to identify potential hits before any laboratory synthesis is undertaken. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to correlate the structural features of the analogs with their biological activities, providing valuable insights for designing more potent and selective compounds. researchgate.net
These computational approaches, combined with advanced synthesis, will create a powerful and efficient workflow for exploring the chemical space around the this compound scaffold, accelerating the discovery of novel therapeutics. researchgate.netsmolecule.com
Table 2: Advanced Methodologies for Pyrazole Scaffold Exploration
| Methodology | Description | Application to this compound | Reference |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, often leading to dramatically reduced reaction times and increased yields. | Rapid and efficient synthesis of pyrazole derivatives. | nih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product that contains portions of all reactants. | In-situ generation of intermediates and efficient, eco-friendly synthesis of functionalized pyrazoles. | mdpi.com |
| Tandem Reactions | Multiple bond-forming reactions occur in a single pot without isolating intermediates. | One-step synthesis of complex, fused-bicyclic pyrazoles with high regiocontrol. | nih.gov |
| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other. | To understand inhibitor-target interactions and guide the design of more potent analogs. | sciencescholar.usresearchgate.net |
| Virtual Screening | A computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | To identify novel biological targets and hit compounds from large virtual libraries. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
